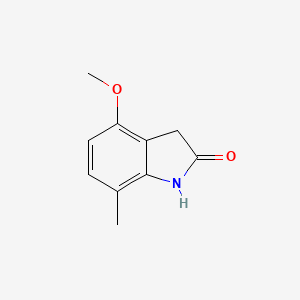

4-methoxy-7-methyl-2,3-dihydro-1H-indol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-7-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-3-4-8(13-2)7-5-9(12)11-10(6)7/h3-4H,5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNBOKYTCPPVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501252837 | |

| Record name | 1,3-Dihydro-4-methoxy-7-methyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-41-5 | |

| Record name | 1,3-Dihydro-4-methoxy-7-methyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-4-methoxy-7-methyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic De Novo Synthesis of the Core Scaffold

The de novo synthesis of the 4-methoxy-7-methyl-oxindole core involves the construction of the bicyclic indolin-2-one system from acyclic or monocyclic precursors. Various strategies have been developed for oxindole (B195798) synthesis, which can be broadly classified into catalytic and non-catalytic approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Catalytic and Non-Catalytic Approaches in Ring Construction

The formation of the oxindole ring system can be achieved through several cyclization strategies. Catalytic methods, particularly those employing transition metals, have become prominent for their high efficiency and functional group tolerance.

Catalytic Approaches: A significant catalytic method for constructing substituted oxindoles is the palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides. nih.govorganic-chemistry.org This approach involves the cyclization of an appropriately substituted aniline (B41778) derivative. For the synthesis of 4-methoxy-7-methyl-2,3-dihydro-1H-indol-2-one, the precursor would be N-alkyl-α-chloro-5-methoxy-2-methylacetanilide. The reaction typically utilizes a palladium catalyst, such as palladium acetate, in conjunction with a phosphine (B1218219) ligand and a base. organic-chemistry.org This method is highly regioselective, directing the cyclization to the less sterically hindered C-H bond adjacent to the aniline nitrogen, which would be the C-6 position of the aniline precursor to form the desired 4,7-disubstituted oxindole. organic-chemistry.org Other modern catalytic methods include visible light photoredox catalysis, which can convert 2-bromoanilides into corresponding oxindoles under mild conditions using a photocatalyst like fac-Ir(ppy)₃. rsc.org

Non-Catalytic Approaches: Traditional non-catalytic methods often rely on intramolecular cyclizations under acidic or basic conditions. The Lewis acid-catalyzed cyclization of α-haloacetanilides is a classical approach, though it can suffer from harsh conditions and lower yields for certain substrates. nih.gov Another strategy involves the synthesis via an azasulfonium salt intermediate, which proceeds under milder conditions. For example, a substituted aniline can be treated sequentially with tert-butyl hypochlorite, ethyl(methylthio)acetate, and a base, followed by acid, to yield a 3-methylthiooxindole intermediate. Subsequent reductive desulfurization provides the target oxindole. nih.gov

The table below summarizes key aspects of these synthetic approaches.

| Method | Catalyst/Reagent | Precursor Type | Key Features |

| Intramolecular C-H Functionalization | Palladium Acetate/Ligand | α-Chloroacetanilide | High regioselectivity, good functional group tolerance. nih.govorganic-chemistry.org |

| Photoredox Catalysis | fac-Ir(ppy)₃/Visible Light | 2-Bromoanilide | Mild reaction conditions, suitable for halogenated substrates. rsc.org |

| Lewis Acid Catalysis | AlCl₃, H₂SO₄ | α-Haloacetanilide | Traditional method, can require harsh conditions. nih.gov |

| Azasulfonium Salt Intermediate | t-BuOCl, Et(MeS)OAc | Substituted Aniline | Milder conditions compared to strong acid catalysis. nih.gov |

Stereoselective Synthesis of Enantiopure Intermediates and Products

The core structure of this compound is achiral. However, many of its biologically active derivatives possess a stereocenter, typically a quaternary carbon, at the C-3 position. researchgate.net The development of stereoselective methods to synthesize such derivatives is a major focus of modern organic chemistry. rsc.orgnih.gov

Enantioselective synthesis is often achieved by introducing chirality during a key bond-forming step. One powerful strategy is the catalytic asymmetric Staudinger–aza-Wittig reaction of (o-azidoaryl)malonates, which can be desymmetrized using a chiral phosphine oxide catalyst to generate quaternary oxindoles with excellent enantioselectivity. nih.gov This method has been successfully applied to precursors with various substitution patterns on the aromatic ring, including methoxy (B1213986) and methyl groups. nih.gov

Another major area of stereoselective synthesis involves the functionalization of the C-3 position of a pre-existing oxindole scaffold. For instance, the enantioselective Darzens reaction can be used to synthesize spiro-epoxyoxindoles, employing chiral ligands to control the stereochemical outcome. rsc.org Similarly, catalytic enantioselective Mannich reactions of 3-bromooxindoles followed by cyclization can afford chiral spiroaziridinyl oxindoles. rsc.org These methodologies highlight the versatility of the oxindole core in asymmetric synthesis, allowing for the construction of complex, enantiopure molecules. researchgate.netrsc.org

Functionalization and Derivatization at Peripheral Positions

Once the 4-methoxy-7-methyl-oxindole scaffold is constructed, its peripheral positions can be functionalized to modulate its chemical and biological properties. This includes reactions on the aromatic ring and modifications of the existing methyl and methoxy substituents.

Regioselective Substitution Reactions on the Indoline (B122111) Core

The aromatic ring of the oxindole is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring. wikipedia.orgmasterorganicchemistry.com In 4-methoxy-7-methyl-oxindole, the ring is influenced by three groups: the C-4 methoxy group, the C-7 methyl group, and the annulated amide ring.

The methoxy group is a powerful activating, ortho, para-director. libretexts.org The methyl group is also an activating, ortho, para-director. The amide group is deactivating. The powerful ortho-directing effect of the C-4 methoxy group would strongly favor substitution at the C-5 position. The ortho-directing effect of the C-7 methyl group would favor substitution at the C-6 position. Competition between these sites would be expected, with the outcome potentially depending on the specific electrophile and reaction conditions. Given the strong activating nature of the methoxy group, substitution at C-5 is often the predicted major outcome in related systems. chim.it Common EAS reactions like nitration, halogenation, and Friedel-Crafts acylation could be employed to introduce new functional groups at these positions.

Modification of the Methyl and Methoxy Substituents

The existing substituents on the ring can also be chemically modified to create analogues.

Modification of the Methoxy Group: The C-4 methoxy group can be cleaved to reveal the corresponding 4-hydroxy-oxindole. This demethylation is a common transformation for aryl methyl ethers and is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). The resulting phenol (B47542) can then serve as a handle for further functionalization, such as etherification or esterification.

Modification of the Methyl Group: The C-7 methyl group can be functionalized through various methods. Free-radical bromination using N-bromosuccinimide (NBS) under light or radical initiation would yield the 7-(bromomethyl) derivative. This benzylic bromide is a versatile intermediate that can be converted into alcohols, ethers, amines, and other functional groups via nucleophilic substitution. An alternative strategy for functionalizing benzylic methyl groups on heteroaromatic systems involves direct deprotonation with a strong base to generate a benzylic anion, which can then react with various electrophiles. rsc.org

Synthesis of Analogues for Structure-Activity Relationship Studies

The oxindole scaffold is a "privileged structure" in medicinal chemistry, and the synthesis of analogues is crucial for structure-activity relationship (SAR) studies. nih.gov Research on indolin-2-one derivatives has shown that substitutions on the oxindole core are critical for biological activity, particularly as inhibitors of protein kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.gov

A closely related compound, LNP023, features a 5-methoxy-7-methyl-1H-indole core and has been developed as a potent inhibitor of complement factor B. nih.gov The SAR studies for this class of compounds provide valuable insights that are applicable to 4-methoxy-7-methyl-oxindole. Modifications are typically explored at several key positions:

N-1 Position: Alkylation or arylation at the amide nitrogen.

C-3 Position: Introduction of various substituents, often via condensation with aldehydes or ketones to form 3-ylideneoxindoles, which are key intermediates in drugs like Sunitinib. nih.gov

Aromatic Ring (C-5 and C-6): Introduction of diverse functional groups to explore electronic and steric effects.

Peripheral Groups: Modification of the methoxy and methyl groups as described previously.

The following table summarizes SAR findings from related indole (B1671886) and oxindole inhibitors, illustrating the impact of various substitutions.

| Position of Modification | Type of Substitution | Impact on Biological Activity (General Observations) |

| N-1 (Amide) | Alkyl, Aryl, Hydrogen | Can influence solubility, metabolic stability, and binding orientation. nih.gov |

| C-3 | Substituted ylidene, Spirocycles | Crucial for kinase inhibition; substituents interact with the ATP binding pocket. nih.gov |

| C-5 | Halogens, amides, small alkyl groups | Can enhance potency and selectivity; often a key interaction point. nih.gov |

| C-6 | Hydrogen, Halogens | Substitution is generally well-tolerated and can fine-tune activity. nih.gov |

These systematic modifications allow for the optimization of potency, selectivity, and pharmacokinetic properties, guiding the design of new therapeutic agents based on the this compound scaffold. nih.govnih.gov

Utilization of this compound in Cascade and Multicomponent Reactions: A Review of Current Literature

Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bonds are formed in a single sequence without isolating the intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. Similarly, multicomponent reactions (MCRs) involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants. MCRs are highly valued for their ability to rapidly generate diverse and complex molecular scaffolds.

The indole framework is a privileged structure in medicinal chemistry and natural products, making the development of efficient synthetic routes to substituted indoles a continuous area of research. Cascade and multicomponent reactions have emerged as powerful tools for the construction of a wide array of indole derivatives. These reactions often employ simple and readily available starting materials to construct complex polycyclic and heterocyclic systems in a highly convergent manner.

Despite the synthetic utility of these methodologies in indole synthesis, a thorough search of chemical databases and the scientific literature did not yield specific studies detailing the use of this compound as a substrate or reactant in either cascade or multicomponent reactions. This suggests that the potential of this particular substituted oxindole in such transformations may be an unexplored area of chemical research.

Future research in this area could explore the reactivity of this compound in various cascade and multicomponent reaction setups. The methoxy and methyl substituents on the benzene (B151609) ring, as well as the lactam functionality, could influence the electronic and steric properties of the molecule, potentially leading to novel and interesting chemical transformations. Such investigations would be valuable for expanding the synthetic toolbox for the creation of new and diverse indole-containing compounds.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate the electron distribution, molecular orbital energies, and electrostatic potential, which collectively determine the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is employed to determine the optimized geometry and ground state electronic structure of molecules. For 4-methoxy-7-methyl-2,3-dihydro-1H-indol-2-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to predict its most stable three-dimensional conformation. These calculations provide key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a related substituted oxindole (B195798), (E)1‐benzyl‐3‐((4 methoxyphenyl)imino)‐5‐methylindolin‐2‐one, DFT calculations were successfully used to derive and validate its molecular structure against experimental crystallographic data. researchgate.net Such calculations would reveal the near-planar nature of the bicyclic indol-2-one (B1256649) core and the preferred orientations of the methoxy (B1213986) and methyl substituents.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating methoxy and methyl groups. The LUMO, conversely, is likely to be distributed over the carbonyl group and the aromatic ring, which can accept electron density. The calculated HOMO-LUMO energy gap would provide insights into the molecule's potential for charge transfer interactions. researchgate.net

| Parameter | Illustrative Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

Note: These are illustrative values based on typical DFT calculations for similar heterocyclic compounds and are not experimental data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the carbonyl group, making it a primary site for hydrogen bonding and electrophilic interactions. The aromatic ring, enriched by the methoxy and methyl groups, would also exhibit negative potential, while the hydrogen atom of the N-H group would show a positive potential, indicating its role as a hydrogen bond donor. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It delocalizes the molecular orbitals into localized bonds and lone pairs, which closely correspond to the Lewis structure representation. NBO analysis can quantify intramolecular charge transfer, hyperconjugative interactions, and bond strengths.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to predict how a molecule might interact with biological macromolecules, such as proteins. These methods are instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights:This subsection necessitated information on the development and application of QSAR models to predict the biological activity or properties of the compound based on its chemical structure. While general QSAR studies on the broader class of oxindole derivatives exist, no research specifically targeting this compound or a closely related series of derivatives could be located.

The strict adherence to the provided outline, which mandates a focus solely on "this compound" and the inclusion of data tables with detailed research findings, cannot be fulfilled without the foundational scientific literature. To maintain scientific accuracy and avoid the generation of speculative or unsubstantiated content, the article cannot be produced at this time.

Should relevant research on the computational and theoretical chemistry of "this compound" become publicly available, the generation of the requested article would be feasible.

Mechanistic Elucidation of Biological Activities in Vitro and Biochemical Focus

Enzyme Inhibition and Modulation Studies

Derivatives incorporating the indole (B1671886) core have been identified as potent inhibitors of enzymes implicated in oncology and immunology. The specific substitutions on the indole ring system are critical for achieving high potency and selectivity.

Identification of Relevant Biochemical Targets (e.g., EZH2, Factor B)

Enhancer of Zeste Homolog 2 (EZH2): EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a significant role in transcriptional silencing by methylating lysine (B10760008) 27 on histone 3 (H3K27). nih.gov Dysregulation of EZH2 activity is linked to the progression of various cancers, including B-cell lymphomas, making it a key target for pharmacological intervention. nih.govresearchgate.net Indole-based scaffolds have been optimized to produce highly potent and selective EZH2 inhibitors, such as CPI-1205, which emerged from a program focused on this chemical class. nih.gov

Factor B: Factor B is a serine protease that is essential for the alternative pathway (AP) of the complement system. nih.govnih.gov The AP is a component of the innate immune system, and its overactivation contributes to the pathogenesis of several diseases, including paroxysmal nocturnal hemoglobinuria and certain nephropathies. nih.govnih.gov Consequently, inhibiting Factor B is a promising therapeutic strategy. High-throughput screening and subsequent optimization have led to the discovery of potent small-molecule inhibitors of Factor B, such as LNP023, which features a 5-methoxy-7-methyl-1H-indole moiety as a core structural element. nih.govacs.org

In Vitro Enzyme Kinetic Analysis and Inhibition Potency Determination

The inhibitory activity of indole derivatives against their respective enzyme targets has been quantified through various biochemical assays. These analyses are crucial for determining the potency and selectivity of the compounds.

For EZH2, inhibitors based on an indole scaffold have demonstrated exceptional potency. The compound CPI-1205, for instance, exhibits a biochemical half-maximal inhibitory concentration (IC50) in the low nanomolar range, indicating very effective inhibition of the enzyme's methyltransferase activity. nih.govresearchgate.net

In the context of the complement system, indole-containing molecules have been shown to be potent inhibitors of Factor B. LNP023 effectively blocks the activity of this serine protease, which is critical for the amplification loop of the alternative pathway. nih.gov

| Compound Class | Target Enzyme | Potency Metric | Value | Reference |

|---|---|---|---|---|

| Indole-based carboxamide | EZH2 | Biochemical IC₅₀ | 0.002 µM | nih.gov |

| Cellular EC₅₀ | 0.032 µM | nih.gov | ||

| Indole-based piperidine | Factor B | Data not publicly detailed, but described as a highly potent inhibitor. | nih.gov |

Mechanistic Insights into Enzyme-Ligand Interactions

Understanding the specific molecular interactions between an inhibitor and its target enzyme is fundamental for rational drug design. Co-crystal structures provide detailed insights into the binding mode of these compounds.

For the indole-based EZH2 inhibitors, X-ray crystallography has revealed that the pyridone motif, often present in these molecules, is crucial for high-affinity binding. nih.gov This part of the molecule forms key interactions with residues within the SET domain of EZH2 and with the EED subunit of the PRC2 complex. nih.gov These inhibitors are competitive with the cofactor S-adenosyl-l-methionine (SAM), occupying its binding site and thereby preventing the transfer of a methyl group to histone H3. nih.gov

Regarding Factor B inhibitors like LNP023, structural insights from X-ray co-crystal structures were leveraged during the optimization process to enhance potency and selectivity. nih.gov These inhibitors bind to the serine protease domain of Factor B, preventing it from contributing to the formation of the C3 and C5 convertases of the alternative pathway. nih.gov

Receptor Binding Affinity and Ligand-Receptor Interaction Studies

The 2,3-dihydro-1H-indole framework is also a key pharmacophore in ligands designed to target G protein-coupled receptors and ion channels, demonstrating its versatility in medicinal chemistry.

Investigation of Melatonin (B1676174) Receptor Binding Properties

Melatonin, a neurohormone that regulates circadian rhythms, exerts its effects through the MT1 and MT2 receptors. nih.govnih.gov The indole nucleus is the core structure of melatonin, and modifications to this ring, including saturation to a 2,3-dihydroindole, have been explored to develop new receptor ligands. nih.govmdpi.com

Structure-activity relationship studies have shown that the 5-methoxy group on the indole ring is a critical component for high-affinity binding and agonist activity at MT1 and MT2 receptors. nih.govnih.gov The presence of an N-acylaminoethyl side chain is also essential for receptor affinity. nih.gov Derivatives of 2,3-dihydroindole have been synthesized and evaluated for their binding affinity to melatonin receptors, showing that modulation of the indole core can influence selectivity and intrinsic activity. nih.govmdpi.com For example, altering the substituents and the chain length between the indole nitrogen and other groups can convert an agonist into an antagonist. acs.org

| Compound Class | Receptor Target | Binding Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|---|

| 2-Methoxyisoindolo[2,1-a]indoles | MT₁ / MT₂ | High Affinity | Agonist | acs.org |

| 2,3-Dihydroindole Derivatives | MT₁ / MT₂ | Variable | Modulatable (Agonist/Antagonist) | nih.govmdpi.com |

Exploration of Other Receptor Binding Modalities (e.g., CFTR potentiators)

The versatility of the indole scaffold extends to the modulation of ion channels. The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an anion channel, and mutations in its gene cause cystic fibrosis. nih.govacs.org Small molecules known as potentiators can enhance the channel gating function of CFTR proteins that are present at the cell surface.

Research has identified novel chemotypes of CFTR potentiators based on related heterocyclic cores, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. acs.org These compounds have been shown to increase CFTR-mediated chloride current in vitro. The discovery of such molecules highlights the potential for indole-based structures to act as scaffolds for the development of new CFTR modulators. acs.org While not directly involving 4-methoxy-7-methyl-2,3-dihydro-1H-indol-2-one, these findings suggest that the broader class of indole derivatives represents a promising starting point for identifying new agents that can restore function to mutant CFTR channels. nih.govacs.org

Cellular Pathway Modulation in Model Systems (e.g., cytokine release in macrophages)

No published studies were identified that investigate the effects of this compound on cellular pathways in model systems like macrophages or its impact on cytokine release.

Structure-Activity Relationship (SAR) Analysis at the Molecular Level

Correlation of Structural Modifications with Biological Potency

There is no available literature detailing the synthesis of analogs of this compound or the correlation of structural changes with biological potency.

Identification of Pharmacophoric Elements and Key Interaction Sites

No computational or experimental studies have been published that identify the pharmacophoric elements or key molecular interaction sites of this specific compound.

Antimicrobial Mechanism Research

Investigations into Antibacterial Action Mechanisms (e.g., DNA gyrase inhibition)

Research on the antibacterial properties of this compound, including any potential mechanism like DNA gyrase inhibition, is not present in the available scientific literature.

Studies on Antifungal Activity Pathways

There are no documented studies investigating the antifungal activity or the mechanistic pathways of this compound.

Anti-inflammatory Response Mechanisms

While direct studies on this compound are not extensively available, the anti-inflammatory mechanisms of the broader class of indol-2-one (B1256649) (oxindole) derivatives have been the subject of significant research. These studies provide a foundation for understanding the potential pathways through which this specific compound might exert its effects. The primary mechanisms investigated for indol-2-one derivatives involve the inhibition of key enzymes and mediators in the inflammatory cascade, namely nitric oxide synthase (NOS) and cyclooxygenase (COX).

A number of indol-2-one derivatives have been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation. mdpi.com For instance, certain 3-substituted-indolin-2-one derivatives have demonstrated the ability to suppress NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. mdpi.com This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression. mdpi.comnih.gov One study on a series of novel indole-2-one derivatives found that the most potent compounds significantly inhibited the expression of iNOS in LPS-stimulated macrophages. nih.gov This suggests that a potential anti-inflammatory mechanism of this compound could be the modulation of the iNOS/NO pathway.

In addition to nitric oxide synthase, cyclooxygenase enzymes, particularly COX-2, are critical targets for anti-inflammatory agents. nih.gov Several studies have explored the COX-inhibitory potential of indole derivatives. nih.govmdpi.comnih.gov For example, a series of 1,3-dihydro-2H-indolin-2-one derivatives bearing α, β-unsaturated ketones were synthesized and evaluated for their COX-2 inhibitory activity, with some compounds showing good inhibitory potential. mdpi.com Another study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives identified a compound that selectively inhibited COX-2 expression. nih.gov These findings indicate that the indol-2-one scaffold can be functionalized to achieve selective COX-2 inhibition, which is a desirable characteristic for anti-inflammatory drugs due to a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov Molecular docking studies have further supported the potential for indole derivatives to bind to the active site of the COX-2 enzyme. nih.gov Therefore, it is plausible that this compound could also interact with and inhibit COX-2, thereby contributing to its anti-inflammatory profile.

The table below summarizes the inhibitory activities of some representative indol-2-one derivatives on key inflammatory mediators.

| Compound Class | Target | Effect | Cell Line |

| 3-substituted-indolin-2-one derivatives | Nitric Oxide (NO) Production | Inhibition | RAW264.7 |

| Novel indole-2-one derivatives | iNOS, COX-2 | Inhibition of expression | RAW264.7 |

| 1,3-dihydro-2H-indolin-2-one derivatives | COX-2 | Inhibitory activity | In vitro assay |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives | COX-2 | Selective inhibition of expression | In vivo (rat model) |

Exploratory Studies in Other Biological Contexts (e.g., anti-tubercular potential)

The indole nucleus is a recurring motif in compounds with anti-tubercular activity. nih.gov Various derivatives of 1,3-dihydro-2H-indol-2-one have been synthesized and evaluated for their potential to inhibit the growth of Mycobacterium tuberculosis. nih.govdoi.org

One of the key molecular targets for novel anti-tubercular agents is decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an enzyme essential for the biosynthesis of the mycobacterial cell wall. doi.org A recent study identified new 5-substituted oxindole (B195798) derivatives as potential anti-tubercular agents through their interaction with DprE1. doi.org Molecular docking and dynamic simulation studies suggested that these compounds could have high binding interaction energies with the enzyme. doi.org The most promising compounds from this series exhibited minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against Mycobacterium tuberculosis H37Rv. doi.org

Another established target for anti-tubercular drugs is DNA gyrase, a type II topoisomerase that is crucial for DNA replication and repair in bacteria. The indole scaffold has been utilized to develop inhibitors of Mycobacterium tuberculosis gyrase. oup.com Specifically, indole-containing compounds have been found to be specific for the GyrB subunit of the enzyme. oup.com

The table below presents the anti-tubercular activity and potential molecular targets for some indole-based compounds.

| Compound Class | Target Enzyme | Mycobacterium tuberculosis Strain | Activity (MIC) |

| 5-substituted-3-[{5-(...)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives | Not specified | H37Rv | Not specified in abstract |

| 5-substituted Oxindole derivatives | DprE1 | H37Rv (ATCC27294) | 1.56 µg/mL (for compound 9e) |

| Indole-containing gyrase inhibitors | DNA gyrase (GyrB subunit) | Not specified | Not specified in abstract |

Given these findings, it is conceivable that this compound could exhibit anti-tubercular properties by targeting essential mycobacterial enzymes like DprE1 or DNA gyrase. The specific substitutions on the indole ring, namely the 4-methoxy and 7-methyl groups, would influence the binding affinity and selectivity for these targets. Further in vitro screening and mechanistic studies would be necessary to confirm this potential.

Application As Chemical Scaffolds and Molecular Probes in Discovery

Design and Synthesis of Diverse Analogue Libraries

The design and synthesis of diverse analogue libraries are fundamental to modern drug discovery, enabling the exploration of vast chemical space to identify molecules with desired biological activities. The oxindole (B195798) core, including substituted variants like 4-methoxy-7-methyl-2,3-dihydro-1H-indol-2-one, serves as an excellent starting point for such endeavors due to its synthetic tractability and the biological relevance of its derivatives.

Exploration of the 2,3-dihydro-1H-indol-2-one Core as a Building Block

The 2,3-dihydro-1H-indol-2-one core is a versatile building block for generating diverse molecular architectures. Its reactivity at several positions allows for the introduction of a wide range of substituents and the construction of complex molecular frameworks, including spirocyclic systems. Various synthetic strategies have been employed to create libraries of oxindole analogues, each offering unique advantages in terms of diversity and complexity.

One prominent approach is Diversity-Oriented Synthesis (DOS) , which aims to generate structurally diverse and complex molecules from a common starting material. The oxindole scaffold is well-suited for DOS strategies, allowing for modifications at the N1, C3, and aromatic ring positions. For instance, the C3 position is particularly amenable to functionalization, often serving as a key site for introducing diversity elements.

Multicomponent reactions (MCRs) represent another powerful tool for the rapid construction of oxindole-based libraries. MCRs allow for the formation of complex products in a single step from three or more starting materials, offering high efficiency and atom economy. For example, the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from isatins (the oxidized form of oxindoles) and amino acids, with various dipolarophiles leads to the stereoselective synthesis of complex spirooxindole-pyrrolidine derivatives.

Palladium-catalyzed reactions have also been extensively used to synthesize substituted oxindoles. These methods often involve the intramolecular cyclization of α-haloacetanilides, providing a regioselective route to the oxindole core. The compatibility of these reactions with a wide range of functional groups makes them highly valuable for library synthesis.

The following table summarizes various synthetic methodologies employed for the generation of diverse libraries based on the 2,3-dihydro-1H-indol-2-one core.

| Synthetic Strategy | Key Features | Types of Analogues Generated | Representative References |

| Diversity-Oriented Synthesis (DOS) | Systematic exploration of chemical space to create structural diversity. | Variously substituted oxindoles, spirooxindoles. | Not specified in provided search results. |

| Multicomponent Reactions (MCRs) | High efficiency and atom economy, rapid generation of complexity. | Spirooxindole-pyrrolidines, other complex heterocyclic systems. | Not specified in provided search results. |

| Palladium-Catalyzed Cyclization | High regioselectivity, good functional group tolerance. | Substituted oxindoles from α-chloroacetanilides. | Not specified in provided search results. |

| Knoevenagel Condensation | Formation of a C=C double bond at the C3 position. | 3-substituted-ylidene-2-oxindoles. | Not specified in provided search results. |

Development of Fluorescent or Affinity Probes for Biological Systems

Molecular probes are essential tools for studying biological systems, enabling the visualization, identification, and functional characterization of biomolecules. The 2,3-dihydro-1H-indol-2-one scaffold can be functionalized to create both fluorescent and affinity probes.

Fluorescent probes are designed to emit light upon excitation, allowing for the detection and imaging of specific targets in biological samples. The indole (B1671886) ring system, a component of the oxindole scaffold, is known to exhibit intrinsic fluorescence, which can be modulated by the introduction of various substituents. The design of a fluorescent probe based on the this compound scaffold would involve the strategic attachment of a fluorophore or a group that modulates the intrinsic fluorescence of the core structure upon binding to a target.

The development of such probes often follows a modular design, consisting of three main components:

A recognition element: This part of the probe is responsible for selectively binding to the biological target of interest.

A signaling unit (fluorophore): This component generates the fluorescent signal.

A linker: This connects the recognition element to the signaling unit.

While specific examples of fluorescent probes directly derived from this compound are not extensively reported, the general principles of probe design can be applied to this scaffold. For instance, a known ligand for a specific protein could be attached to the oxindole core, which in turn is conjugated to a fluorophore.

Affinity probes are used to identify and isolate binding partners of a small molecule from a complex biological mixture. These probes typically consist of a molecule of interest (the "bait"), a reactive group for covalent attachment to the target, and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and purification.

An affinity probe based on the this compound scaffold would involve modifying the molecule to incorporate a reactive group and a reporter tag. The choice of the reactive group depends on the nature of the target protein's active site. For example, a photo-reactive group can be used to achieve covalent cross-linking upon UV irradiation.

The following table provides a conceptual overview of the design of fluorescent and affinity probes based on the 2,3-dihydro-1H-indol-2-one scaffold.

| Probe Type | Design Principle | Key Components | Potential Applications |

| Fluorescent Probe | Modulation of fluorescence upon target binding. | Recognition element, Fluorophore, Linker. | Bioimaging, High-throughput screening, Target localization. |

| Affinity Probe | Covalent labeling and enrichment of target proteins. | Bait molecule, Reactive group, Reporter tag. | Target identification, Proteome profiling, Drug discovery. |

Emerging Research Avenues and Future Perspectives

Development of Novel and Efficient Synthetic Routes

While established methods for synthesizing substituted indoles and oxindoles exist, the development of more efficient, scalable, and versatile routes is a continuous goal. Future research could focus on palladium-catalyzed reactions, which have shown great promise in the synthesis of complex indole (B1671886) structures. For instance, palladium-mediated intramolecular C-N bond formation and one-pot syntheses for related indole-3-carboxylic acids represent advanced strategies that could be adapted for this specific scaffold. nih.govacs.org

Another promising area is the refinement of classical methods like the Fischer indole synthesis, potentially utilizing novel catalysts or reaction conditions to improve yields and reduce the need for harsh reagents. orientjchem.orgorientjchem.org Furthermore, synthetic strategies starting from corresponding polyfunctional 2-oxindoles and employing chemoselective reduction techniques, for example using various boron hydrides, could provide efficient pathways to 2,3-dihydroindole derivatives like the one . nih.gov

| Synthetic Strategy | Potential Advantage | Relevant Precedent |

| Palladium-Catalyzed Cyclization | High efficiency and functional group tolerance | Synthesis of complex indole derivatives. nih.govorientjchem.org |

| One-Pot Multi-component Reactions | Increased step economy and rapid assembly of core structure | Efficient synthesis of multisubstituted indole-3-carboxylic acids. acs.org |

| Advanced Fischer Indole Synthesis | Utilizes readily available starting materials | High-yield synthesis of related 2-aryl indoles. orientjchem.org |

| Chemoselective Reduction of 2-Oxindoles | Direct route to the 2,3-dihydroindole core | Synthesis of new 2,3-dihydroindole derivatives. nih.gov |

Advanced Computational Approaches in Compound Design and Activity Prediction

Computational chemistry offers powerful tools to predict the properties and potential biological activities of molecules like 4-methoxy-7-methyl-2,3-dihydro-1H-indol-2-one and its derivatives, thereby guiding synthetic efforts. Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, molecular geometry, and vibrational properties. researchgate.netmdpi.comdntb.gov.ua These computational studies can provide insights into the compound's reactivity and stability.

Methods such as the Polarizable Continuum Model (PCM) can be used to examine the energetic behavior of the compound in different solvent environments. researchgate.net For drug discovery purposes, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis can predict the pharmacokinetic properties of derivatives based on this scaffold. iaps.org.in Furthermore, molecular docking studies can be performed to predict the binding affinity and mode of interaction with potential biological targets, helping to prioritize compounds for synthesis and biological testing. dntb.gov.ua

| Computational Method | Application in Research | Potential Insight |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity | Prediction of molecular geometry, stability, and spectroscopic properties. researchgate.netmdpi.com |

| Molecular Docking | Prediction of binding to biological targets | Identification of potential protein targets and binding interactions. dntb.gov.ua |

| ADME Prediction | In silico pharmacokinetic profiling | Early assessment of drug-likeness and potential bioavailability. iaps.org.in |

| Molecular Dynamics (MD) Simulation | Analysis of conformational changes and binding stability | Understanding the dynamic behavior of the compound in a biological environment. nih.gov |

Identification of Unexplored Biological Targets for the Scaffold

The indole and oxindole (B195798) scaffolds are present in numerous biologically active compounds, suggesting that this compound could serve as a foundation for developing inhibitors of novel therapeutic targets. A key example is the discovery of derivatives of the related 5-methoxy-7-methyl-1H-indole scaffold as potent and selective inhibitors of Factor B, a crucial serine protease in the alternative pathway (AP) of the complement system. nih.gov The AP is implicated in a range of diseases, making Factor B a high-value target.

Other potential targets for indole-based compounds include enzymes involved in epigenetic regulation, such as the histone methyltransferase EZH2, which is a target in oncology. researchgate.net Additionally, ion channels like the Kv1.5 potassium channel and enzymes such as topoisomerase II have been identified as targets for other heterocyclic compounds, suggesting that derivatives of the this compound scaffold could be explored for activity against these or similar targets. nih.govnih.gov

| Potential Biological Target | Therapeutic Area | Rationale |

| Complement Factor B | Inflammatory and Autoimmune Diseases | A derivative of the core indole structure has been identified as a potent inhibitor. nih.gov |

| EZH2 (Histone Methyltransferase) | Oncology | Indole-based scaffolds have yielded potent EZH2 inhibitors. researchgate.net |

| Topoisomerase II | Oncology | Other heterocyclic compounds have shown inhibitory activity. nih.gov |

| Ion Channels (e.g., Kv1.5) | Cardiovascular Diseases | Various heterocyclic structures are known to modulate ion channel activity. nih.gov |

Integration of High-Throughput Screening and Data Science in Discovery Research

Modern drug discovery heavily relies on the integration of high-throughput screening (HTS) and data science to rapidly identify and optimize lead compounds. A library of derivatives based on the this compound scaffold could be synthesized and subjected to HTS against a diverse panel of biological targets. nih.gov

The vast amount of data generated from HTS, along with computational predictions and experimental results, can be analyzed using machine learning algorithms and other data science techniques. This approach can uncover complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. By leveraging insights from X-ray cocrystal structures of lead compounds bound to their targets, researchers can further guide the design of next-generation molecules with improved potency and selectivity. nih.gov This iterative cycle of design, synthesis, testing, and data analysis is a powerful paradigm for accelerating the discovery of new therapeutics based on this promising chemical scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.